5-amino-3-methyl-4-isoxazolecarboxamide
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Overview
Description
5-amino-3-methyl-4-isoxazolecarboxamide is a heterocyclic compound with the molecular formula C5H7N3O2 It is a derivative of oxazole, a five-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Mode of Action
It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
It is suggested that the compound may be involved in DNA recognition elements
Result of Action
It is known that the compound is susceptible to nucleophilic fragmentation
Biochemical Analysis
Biochemical Properties
5-Amino-3-methyl-1,2-oxazole-4-carboxamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nucleophilic agents, leading to the fragmentation of the oxazole carboxamide bond
Cellular Effects
The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling molecules, thereby altering cellular responses . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The electron density from the aryl amine in the compound is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This mechanism is essential for understanding how this compound influences biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of various by-products that may affect cellular processes . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s safety and efficacy in vivo.
Metabolic Pathways
5-Amino-3-methyl-1,2-oxazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with nucleophilic agents can lead to the fragmentation of the oxazole carboxamide bond, affecting the overall metabolic pathway . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding how the compound exerts its effects at the cellular level and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines and other reduced forms of the compound .
Scientific Research Applications
5-amino-3-methyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-oxadiazole: Similar in structure but contains an additional nitrogen atom in the ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxazole and furazan rings, offering different chemical properties.
Uniqueness
5-amino-3-methyl-4-isoxazolecarboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCHAHLJUDMHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377216 |
Source
|
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35261-06-4 |
Source
|
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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